molecular formula C16H17FN2O3S B2502434 N'-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide CAS No. 2034456-06-7

N'-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2502434
CAS No.: 2034456-06-7
M. Wt: 336.38
InChI Key: WFOUNOYVIJGMDW-UHFFFAOYSA-N
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Description

N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is a complex organic compound characterized by the presence of fluorine, methyl, hydroxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3-fluoro-4-methylphenylamine, which is then reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine under specific conditions to form the desired ethanediamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the compound may produce primary or secondary amines.

Scientific Research Applications

N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
  • N’-(3-chloro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide
  • N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(furan-3-yl)propyl]ethanediamide

Uniqueness

N’-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide is unique due to the presence of both fluorine and thiophene groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the thiophene group contributes to its electronic properties and potential biological activities.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUNOYVIJGMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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